Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)-
Overview
Description
Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)-, is a steroidal compound that has been the subject of various scientific studies. Research has mainly focused on its synthesis and the biochemical processes involved in its hydroxylation.
Synthesis Analysis
The synthesis of Gon-4-ene-3,17-dione often involves the microbial transformation of steroids, particularly the hydroxylation process. For example, a study by Irrgang, Schlosser, and Fritsche (1997) showed that cytochrome P-450 is involved in the 15α-hydroxylation of this compound by Penicillium raistrickii (Irrgang, Schlosser, & Fritsche, 1997).
Molecular Structure Analysis
The molecular structure of Gon-4-ene-3,17-dione is characterized by its steroidal framework, which undergoes various transformations. For instance, Fajkos̆, C̆erný, and Pouzar (1996) synthesized related compounds by introducing different functional groups, reflecting the versatility of the steroidal scaffold (Fajkos̆, C̆erný, & Pouzar, 1996).
Chemical Reactions and Properties
The compound undergoes enzymatic hydroxylation, a reaction that introduces hydroxyl groups into the steroid molecule. Research by Jekkel et al. (1998) explored the microbial hydroxylation of a related steroidal compound, highlighting the chemical transformations that Gon-4-ene-3,17-dione can undergo (Jekkel et al., 1998).
Physical Properties Analysis
The physical properties of Gon-4-ene-3,17-dione, such as solubility and stability, are crucial for its handling and application in various processes. Techniques like nano-liposome have been used to enhance the solubility and stability of similar steroidal compounds, as shown in a study by Feng et al. (2014) (Feng et al., 2014).
Scientific Research Applications
Sorption of Radionuclides with Graphene Oxide-Based Materials
Graphene oxide (GO) materials exhibit potential for environmental remediation, including the sorption of radionuclides from aqueous systems. This application is significant for the cleanup of nuclear waste and environmental pollutants. The paper by Shujun Yu et al. (2015) reviews advances in GO-based materials for radionuclide sorption, highlighting their potential for scientific and practical applications Shujun Yu, Xiangxue Wang, X. Tan, Xiangke Wang, 2015.
Genotoxicity of Ethylating Agents
The review by T. Shibuya and K. Morimoto (1993) on the genotoxicity of 1-ethyl-1-nitrosourea (ENU) provides insights into the mutation mechanisms and potential applications of ethylating agents in research. While not directly related, understanding such mechanisms can be relevant when studying the biological activities of other ethyl-containing compounds T. Shibuya, K. Morimoto, 1993.
Use of Stable Isotopes in Clinical Research
Stable isotopes, including 15N, have wide applications in clinical science for diagnosing and researching diseases. The review by D. Halliday and M. Rennie (1982) emphasizes the safety and applicability of stable isotopes in clinical settings, which could extend to studying the metabolism and biological effects of specific compounds like "Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)-" D. Halliday, M. Rennie, 1982.
Safety And Hazards
properties
IUPAC Name |
(8R,9S,10R,13S,14S,15S)-13-ethyl-15-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-2-19-8-7-14-13-6-4-12(20)9-11(13)3-5-15(14)18(19)16(21)10-17(19)22/h9,13-16,18,21H,2-8,10H2,1H3/t13-,14+,15+,16-,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANJFPZFEUIDND-MYBOQGECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1C(CC2=O)O)CCC4=CC(=O)CCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](CC2=O)O)CCC4=CC(=O)CC[C@H]34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255084 | |
Record name | (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- | |
CAS RN |
60919-46-2 | |
Record name | (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60919-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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